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molecular formula C9H6IN B1585599 2-Iodoquinoline CAS No. 6560-83-4

2-Iodoquinoline

Cat. No. B1585599
M. Wt: 255.05 g/mol
InChI Key: FRWYFWZENXDZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08377960B2

Procedure details

The 7-bromo-4-iodoquinoline 40a is synthesized from 3-bromoaniline using the same protocols as those described for the preparation of iodoquinoline fragment 1i in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[I:9][C:10]1[CH:19]=[CH:18]C2C(=CC=CC=2)N=1.N1C2C(=CC=CC=2)C=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:6]([C:10]([I:9])=[CH:19][CH:18]=[N:5]2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=NC2=CC=CC=C2C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C(=CC=NC2=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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